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Compound of Interest

Compound Name: Ethyl 5-oxo-5-(2-pyridyl)valerate

Cat. No.: B1327839

Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR)
characterization of Ethyl 5-oxo0-5-(2-pyridyl)valerate, a key intermediate in pharmaceutical
synthesis. We present complete proton (*H) and carbon-13 (33C) NMR spectral assignments,
supported by two-dimensional correlation spectroscopy (2D-COSY and HSQC). The data
presented herein provides a definitive reference for the structural elucidation and purity
assessment of this compound, which is of significant interest to researchers in medicinal
chemistry and drug development.

Introduction

Ethyl 5-0x0-5-(2-pyridyl)valerate is a bifunctional molecule incorporating a pyridine ring, a
ketone, and an ethyl ester. These functionalities make it a versatile building block for the
synthesis of a wide range of biologically active compounds. Accurate and unambiguous
structural characterization is paramount for its use in multi-step synthetic pathways. This note
provides a detailed protocol and spectral analysis using one- and two-dimensional NMR
techniques to fully characterize the molecule's structure.

Chemical Structure
l».Chemical Structure of Ethyl 5-o0x0-5-(2-pyridyl)valerate

Figure 1: Chemical Structure of Ethyl 5-0x0-5-(2-pyridyl)valerate.
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Experimental Protocols

1. Sample Preparation:

A 10 mg sample of Ethyl 5-ox0-5-(2-pyridyl)valerate was dissolved in 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
solution was then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

e 1H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans
were accumulated.

e 13C NMR: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an
acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans
were accumulated.

e 2D-COSY: The gradient-enhanced COSY experiment was performed with a spectral width of
12 ppm in both dimensions. 256 increments were collected in the indirect dimension with 8
scans per increment.

e 2D-HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond *J(C,H)
coupling of 145 Hz. The spectral width was 12 ppm in the proton dimension and 180 ppm in
the carbon dimension. 256 increments were collected in the indirect dimension with 16 scans
per increment.

Results and Discussion

The *H and 3C NMR spectra of Ethyl 5-ox0-5-(2-pyridyl)valerate were fully assigned using a
combination of 1D and 2D NMR experiments. The chemical shifts are reported in parts per
million (ppm) relative to TMS.

H NMR Spectral Data
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. . Coupling

Chemical Shift . .
Proton Label Multiplicity Constant (J, Integration

(ppm)

Hz)

H-6' 8.68 ddd 48,1.8,0.9 1H
H-3' 8.05 dt 78,11 1H
H-4' 7.85 td 7.7,1.8 1H
H-5' 7.45 ddd 76,48,1.2 1H
H-a 4.15 q 7.1 2H
H-4 3.20 t 7.2 2H
H-2 2.45 t 7.3 2H
H-3 2.10 p 7.2 2H
H-b 1.25 t 7.1 3H

13C NMR Spectral Data
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Carbon Label Chemical Shift (ppm)
C-5 200.1
C-1 173.0
Cc-2' 153.5
C-6' 149.0
c-4 137.0
C-3 127.2
C-5' 122.0
C-a 60.5
c-4 38.0
C-2 335
C-3 20.0
C-b 14.2

Spectral Interpretation:

The *H NMR spectrum shows four distinct signals in the aromatic region (7.45-8.68 ppm),
characteristic of a substituted pyridine ring. The downfield triplet at 3.20 ppm (H-4) is indicative
of a methylene group adjacent to the ketone. The ethyl ester group is confirmed by the quartet
at 4.15 ppm (H-a) and the triplet at 1.25 ppm (H-b). The remaining two triplets at 2.45 ppm (H-
2) and a pentet at 2.10 ppm (H-3) correspond to the other two methylene groups in the
aliphatic chain.

The 13C NMR spectrum displays a signal at 200.1 ppm, which is characteristic of a ketone
carbonyl (C-5). The ester carbonyl (C-1) is observed at 173.0 ppm. The five signals in the
aromatic region and the remaining aliphatic signals are consistent with the proposed structure.

The COSY spectrum confirmed the proton-proton coupling network within the aliphatic chain
(H-2, H-3, H-4) and the ethyl group (H-a, H-b), as well as the couplings between the protons on

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

the pyridine ring. The HSQC spectrum correlated each proton to its directly attached carbon,
confirming the assignments made from the 1D spectra.

Visualizations
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Structure Confirmation
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Caption: Experimental workflow from sample preparation to structural confirmation.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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